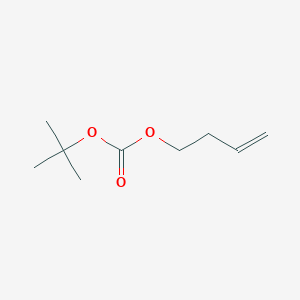
5,5'-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid is a complex organic compound with the molecular formula C23H14O12 and a molecular weight of 482.35 g/mol . This compound is characterized by its white solid form, which is insoluble in water but soluble in organic solvents such as chloroform and xylene . It is primarily used as an intermediate in the synthesis of high-performance polymers and fluorescent dyes .
Métodos De Preparación
The synthesis of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid typically involves chemical synthesis routes that can be optimized based on the desired research outcomes and conditions . One common method involves the reaction of 5-carboxy-1,3-phenylenebis(oxy) with isophthalic acid under specific conditions to yield the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency .
Análisis De Reacciones Químicas
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid involves its interaction with molecular targets and pathways specific to its application. For instance, in biological imaging, the compound’s fluorescent properties are activated upon binding to specific cellular components, allowing for visualization under certain conditions . The exact molecular targets and pathways can vary depending on the specific use case and the environment in which the compound is applied .
Comparación Con Compuestos Similares
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid can be compared to other similar compounds such as:
5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
1,3-Benzenedicarboxylic acid, 5,5’-((5-carboxy-1,3-phenylene)bis(oxy))bis-: Another structurally related compound with distinct uses in material science and chemistry.
The uniqueness of 5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid lies in its specific functional groups and the resulting properties that make it suitable for high-performance applications in various fields .
Propiedades
Fórmula molecular |
C23H14O12 |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
5-[3-carboxy-5-(3,5-dicarboxyphenoxy)phenoxy]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H14O12/c24-19(25)10-1-11(20(26)27)4-15(3-10)34-17-7-14(23(32)33)8-18(9-17)35-16-5-12(21(28)29)2-13(6-16)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
Clave InChI |
HCDRRPMFFMRKBF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [4-cyano-2-(pyrrolidin-1-yl)phenyl]acetate](/img/structure/B12518307.png)
![(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518320.png)
![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
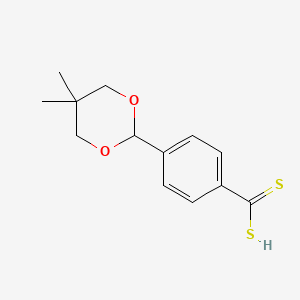
![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)
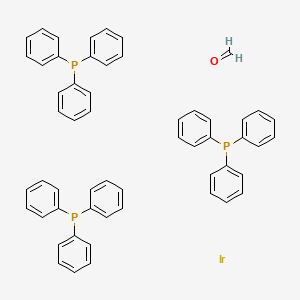
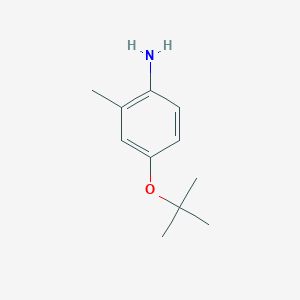
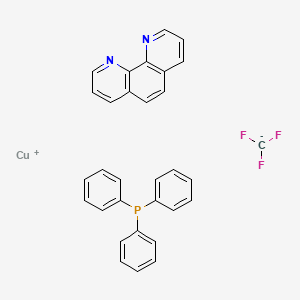
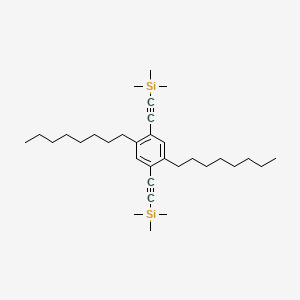
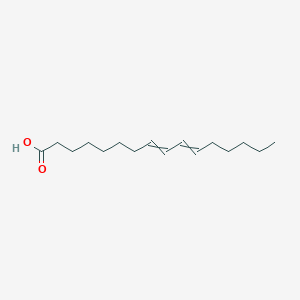
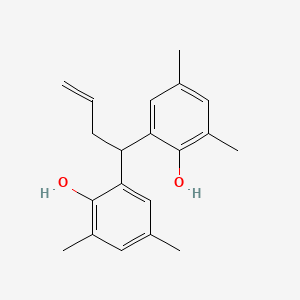
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
